Methyl 2-methyl-4-oxopentanoate
Description
Methyl 2-methyl-4-oxopentanoate (CAS: Not explicitly listed in evidence; structurally distinct from 4-methyl-2-oxopentanoate) is a γ-keto ester characterized by a methyl group at the C2 position and a ketone moiety at C4. This compound is a key intermediate in organic synthesis, particularly for chiral γ-butyrolactones and complex natural products like mycolactones . It is frequently employed in enzymatic kinetic resolution processes, such as enantioselective hydrolysis catalyzed by porcine pancreatic lipase (PPL), to yield optically pure alcohols or acids for pharmaceutical applications . Its structural features enable participation in donor-acceptor cyclopropane reactions and tandem transformations, making it valuable in asymmetric synthesis .
Properties
IUPAC Name |
methyl 2-methyl-4-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(4-6(2)8)7(9)10-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKHSZMZBQKDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Functional Analogues
The following compounds share structural similarities with Methyl 2-methyl-4-oxopentanoate but differ in functional group positioning or oxidation states:
Metabolic and Enzymatic Behavior
- This compound: Undergoes enantioselective hydrolysis via PPL, achieving >90% enantiomeric excess (ee) in kinetic resolution. Used to produce (S)-configured acids for chiral alcohols .
- 4-Methyl-2-oxopentanoate: Oxidized in mitochondria via the branched-chain 2-oxo acid dehydrogenase complex (Km = 9.1 μM and 0.78 mM). Critical in leucine catabolism, generating CO2, acetoacetate, and ATP in pancreatic islets, thereby stimulating insulin release .
- Methyl 4-oxopentanoate: Lacks metabolic data in the evidence but is structurally simpler, likely metabolized via esterase-mediated hydrolysis to 4-oxopentanoic acid.
Physicochemical Properties
Preparation Methods
Acid-Catalyzed Esterification of 2-Methyl-4-Oxopentanoic Acid
The most direct route involves esterifying 2-methyl-4-oxopentanoic acid with methanol under acidic conditions. A representative procedure refluxes equimolar amounts of the acid and methanol with concentrated sulfuric acid (2 mol%) for 6–8 hours, achieving yields of 85–92% after distillation . Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1.5–2.5 mol% H₂SO₄ | <1.5 mol%: Incomplete conversion; >2.5 mol%: Side reactions |
| Temperature | 65–70°C | Lower temps slow kinetics; higher temps promote decarboxylation |
| Solvent | Neat methanol | Excess methanol shifts equilibrium toward ester formation |
Post-reaction workup involves neutralization with NaHCO₃, extraction with dichloromethane, and vacuum distillation (bp 196–198°C at 760 mmHg) . Purity is confirmed via ¹H NMR (δ 3.69 ppm, singlet for OCH₃; δ 2.51 ppm, quartet for CH₂CO) .
Transesterification of Ethyl 2-Methyl-4-Oxopentanoate
Industrial protocols favor transesterification for scalability. Ethyl 2-methyl-4-oxopentanoate reacts with methanol (3:1 molar ratio) using titanium(IV) isopropoxide (0.5 mol%) at 60°C for 4 hours, yielding 94% product . This method avoids strong acids, reducing equipment corrosion.
Mechanistic Insight : Titanium catalysts activate the ethoxy group via Lewis acid coordination, facilitating nucleophilic attack by methanol. Kinetic studies show pseudo-first-order dependence on ester concentration .
Enzymatic Kinetic Resolution of Racemic Mixtures
For enantiomerically pure product, Candida antarctica lipase B (CAL-B) resolves racemic this compound in biphasic systems. A 2014 study achieved 98% enantiomeric excess (ee) using 10% v/v water-saturated toluene, 30°C, and 0.5 M phosphate buffer (pH 7.0) .
| Condition | Optimization Effect |
|---|---|
| Co-solvent (20% DMSO) | Increased enzyme flexibility, enhancing activity |
| NaCl (1.5 M) | Salt-out effect improves substrate partitioning |
| Temperature (25–40°C) | 30°C balances reaction rate and enzyme stability |
This method is limited to small-scale applications due to enzyme cost but critical for pharmaceutical-grade synthesis .
Claisen Condensation of Methyl Acetoacetate
A two-step approach condenses methyl acetoacetate with propionaldehyde under basic conditions, followed by oxidation:
-
Aldol Addition :
Methyl acetoacetate (1.0 eq), propionaldehyde (1.2 eq), and L-proline (10 mol%) in THF at 0°C for 24 hours yield the aldol adduct (76%) . -
Oxidation :
Treating the adduct with pyridinium chlorochromate (PCC) in dichloromethane (25°C, 2 hours) forms the β-keto ester (68% overall yield) .
Advantages :
-
Avoids handling corrosive acids.
-
Enables stereocontrol via organocatalysts.
Continuous Flow Synthesis
Recent advances employ microtubular reactors (0.5 mm ID) for enhanced heat/mass transfer. A 2022 protocol achieved 89% yield in 12 minutes residence time using:
-
Reactants : 2-Methyl-4-oxopentanoic acid (0.2 M), methanol (5 eq)
-
Catalyst : Amberlyst-15 (packed bed)
-
Conditions : 75°C, 2 bar pressure.
Scalability Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield | 0.8 g·L⁻¹·h⁻¹ | 14.2 g·L⁻¹·h⁻¹ |
| Catalyst Lifetime | 5 cycles | >50 cycles |
Analytical Validation and Quality Control
Critical spectral data for confirming structure and purity:
¹H NMR (400 MHz, CDCl₃) :
-
δ 3.69 (s, 3H, OCH₃)
-
δ 2.72 (d, 2H, J = 6.8 Hz, CH₂CO)
-
δ 2.16 (m, 1H, CH(CH₃)₂)
GC-MS :
Q & A
Basic Research Questions
Q. What are the established synthetic methods for methyl 2-methyl-4-oxopentanoate, and what are their key optimization parameters?
- Answer : The compound is synthesized via enzymatic kinetic resolution of racemic precursors. Porcine pancreatic lipase (PPL) and Candida antarctica lipase B (CAL-B) are effective for enantioselective hydrolysis. Key parameters include pH (6.5–7.5), temperature (30–37°C), and co-solvent systems (e.g., phosphate buffer with organic solvents). Reaction progress is monitored via gas chromatography (GC) to optimize substrate-to-enzyme ratios and determine enantiomeric excess .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Answer :
- Structural analysis : ¹H/¹³C NMR confirms ester and ketone functionalities.
- Purity assessment : GC-MS with chiral columns resolves enantiomers.
- Kinetic studies : UV-Vis spectrophotometry tracks NADPH oxidation in enzymatic assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Contradictions may arise from stereochemical variations or impurities. Strategies include:
- Comparative bioassays with enantiomerically pure samples (prepared via enzymatic resolution) .
- Impurity profiling via HPLC-DAD-MS to identify confounding compounds.
- Structure-activity relationship (SAR) studies with analogs. For example, the (S)-enantiomer exhibits 3-fold higher anti-inflammatory activity than the (R)-form in macrophage models .
Q. What advanced kinetic modeling approaches are suitable for enzymatic transformations involving this compound?
- Answer : The Ping-Pong Bi-Bi mechanism models lipase-catalyzed reactions. Key parameters:
| Kinetic Parameter | Value Range | Determination Method |
|---|---|---|
| kcat (s⁻¹) | 0.8–1.2 | Progress curve analysis |
| Km (mM) | 2.5–3.8 | Lineweaver-Burk plot |
| Enantioselectivity (E) | 15–28 | Chen's equation via GC ee values |
Q. What experimental design considerations are critical for scaling up enantioselective syntheses?
- Answer :
- Enzyme immobilization : Use mesoporous silica or polymethacrylate carriers to enhance stability.
- Reactor systems : Continuous-flow systems with residence time optimization (2–4 hours).
- Product removal : Membrane filtration mitigates product inhibition. A pilot-scale study achieved 89% yield and >99% ee using immobilized CAL-B in a packed-bed reactor .
Methodological Guidelines
Q. How should researchers document experimental protocols for reproducibility?
- Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Include detailed synthesis steps, purification methods, and characterization data (NMR, GC-MS) in the main text or supplementary materials.
- For known compounds, cite literature confirming identity; for novel derivatives, provide purity evidence (e.g., elemental analysis) .
Q. What statistical methods validate enantiomeric excess (ee) measurements?
- Answer :
- Use chiral GC or HPLC with >95% confidence intervals.
- Validate via Mosher ester analysis or chiral shift reagents for absolute configuration determination .
Data Interpretation
Q. How can researchers address discrepancies in catalytic efficiency across enzyme batches?
- Answer :
- Standardize enzyme activity assays (e.g., p-nitrophenyl acetate hydrolysis for lipases).
- Include internal controls (e.g., a reference substrate) in kinetic experiments .
Comparative Analysis
Q. How does this compound compare to structurally similar γ-keto esters in reactivity?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
